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Compound of Interest

Compound Name: 4-Bromoisatin

cat. No.: B1231351

An In-depth Technical Guide on the Crystal Structure of 4-bromo-1H-indole-2,3-dione

This guide provides a comprehensive overview of the crystal structure of 4-bromo-1H-indole-
2,3-dione, also known as 4-bromoisatin. The information is intended for researchers,
scientists, and professionals in the field of drug development and materials science who
require detailed crystallographic data and experimental methodologies. Isatins are a class of
compounds extensively utilized in both pharmaceutical and synthetic organic chemistry.[1][2]

Molecular Structure and Crystallographic Data

The title compound, with the chemical formula CsH4BrNOz, consists of a planar indole-2,3-
dione core with a bromine substituent at the 4-position.[1][2] In the solid state, the molecule is
nearly planar, with the non-hydrogen atoms having a mean deviation from planarity of 0.024 A.
[1][2] The crystal structure reveals that molecules form dimers through N—H---O hydrogen
bonds.[1][2] Additionally, significant intermolecular close contacts of Br---O are observed at a
distance of 3.0430 (14) A.[1][2] The crystal packing is further characterized by parallel slipped
TI—Tt stacking interactions between the nine-membered rings along the[1] direction.[1][2]

Data Presentation

The quantitative crystallographic data for 4-bromo-1H-indole-2,3-dione are summarized in the
tables below. The data corresponds to the structure deposited under CCDC reference number
1445034.[1][2]

Table 1: Crystal Data and Structure Refinement Details
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Parameter

Chemical Formula

Value

CsH4BrNO2

Formula Weight

226.03 g/mol [2][3]

Crystal System

Monoclinic[2]

Space Group P21/c[2]
Temperature 120 K[2]
Wavelength (Mo Ka) 0.71073 A

Unit Cell Dimensions

a 7.3655 (11) A[2][3]
b 13.689 (2) A[2][3]
c 7.2866 (12) A[2][3]
a 90°[3]

B 93.378 (5)°[2][3]

y 90°[3]

Volume (V) 733.4 (2) A3[2]

z 4[2]

Calculated Density 2.047 Mg/m3
Absorption Coefficient (u) 5.55 mm-=1[2]

Final R indices [I>20(l)]

R1 =0.0209, wR2 = 0.0489

| R indices (all data) | R» = 0.0245, wR2 = 0.0502 |

Table 2: Key Intermolecular Interaction Geometries
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ntroid

Inter-planar 3.3110 (8)[1]

Distance [2]
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Experimental Protocols

The methodologies employed for the synthesis, crystallization, and subsequent structure
determination are detailed below.

Synthesis and Crystallization

While common synthetic routes like the Sandmeyer methodology starting from 3-bromoaniline
exist for 4-bromoisatin, the sample used for this specific crystal structure analysis was a
commercial product from Matrix Scientific.[2][4] Single crystals suitable for X-ray diffraction
were obtained through the slow evaporation of an acetone/dimethylsulfoxide solution.[1][2]

X-ray Data Collection and Structure Refinement

A suitable orange block-shaped crystal (0.2 x 0.2 x 0.1 mm) was selected for analysis.[1] Data
were collected at 120 K on a Bruker D8 Venture CMOS diffractometer using Mo Ka radiation.[1]
The data collection was performed using @ and w scans. A multi-scan absorption correction
was applied using SADABS.[1]
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The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-
squares on F2 using SHELXL2014.[2] Molecular graphics were generated using OLEX2, and
the material for publication was prepared with pubICIF.[2]

Visualizations

The following diagrams illustrate the experimental workflow and key molecular interactions in
the crystal lattice.

Crystal Preparation Structural Analysis
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Experimental workflow for the crystal structure determination of 4-bromo-1H-indole-2,3-dione.
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Key intermolecular interactions in the crystal lattice of 4-bromo-1H-indole-2,3-dione.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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